molecular formula C11H13N3S B15309448 3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine

3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15309448
M. Wt: 219.31 g/mol
InChI Key: STWMSUYVLXKAKG-UHFFFAOYSA-N
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Description

3-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an amine at position 5. The pyrazole is further linked to a bicyclic 5,6-dihydro-4H-cyclopenta[b]thiophene moiety, which introduces steric bulk and electronic complexity. This compound is part of the pyrazole class, known for applications in pharmaceuticals and agrochemicals . Notably, commercial availability of this compound has been discontinued, suggesting challenges in synthesis or niche applications .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3S/c1-14-11(12)6-8(13-14)10-5-7-3-2-4-9(7)15-10/h5-6H,2-4,12H2,1H3

InChI Key

STWMSUYVLXKAKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(S2)CCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopenta[b]thiophene derivative with a hydrazine derivative to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Predicted Properties
Target: 3-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine C₁₁H₁₃N₃S 235.3 Cyclopenta[b]thiophene, methyl-pyrazole-5-amine Pharmaceuticals, agrochemicals (discontinued)
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine C₁₉H₁₅Cl₂N₅S 428.3 Dichlorophenyl, pyridazine, thiophene Kinase inhibition, high-throughput screening
3-(Thiophen-2-yl)-1H-indazol-5-amine C₁₁H₉N₃S 223.3 Thiophene, indazole-5-amine Anticancer research, enzyme modulation
5-{1-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]ethyl}-1,3,4-thiadiazol-2-amine C₁₁H₁₂F₃N₅S 303.3 Trifluoromethyl, cyclopenta[c]pyrazole, thiadiazole High lipophilicity (predicted pKa = 2.57)

Structural and Electronic Features

  • Target Compound: The fused cyclopenta[b]thiophene enhances rigidity and π-conjugation compared to monocyclic thiophenes.
  • Analog 2 (Indazole-Thiophene) : The indazole core provides a planar aromatic system, favoring intercalation or stacking interactions in biological targets .
  • Analog 3 (Thiadiazole-Cyclopenta[c]pyrazole) : The trifluoromethyl and thiadiazole groups confer high electronegativity and acidity (predicted pKa = 2.57), suggesting utility in acidic microenvironments .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s cyclopenta[b]thiophene likely increases logP compared to Analog 2 (indazole-thiophene). Analog 3’s trifluoromethyl group further elevates lipophilicity, as seen in its higher predicted density (1.74 g/cm³) .
  • Solubility : The 5-amine group in the target compound may improve aqueous solubility relative to Analog 1, which has bulky dichlorophenyl and pyridazine substituents.
  • Metabolic Stability : The methyl group at pyrazole position 1 in the target compound may reduce oxidative metabolism, a feature absent in Analog 2.

Biological Activity

3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a pyrazole moiety and a cyclopentathiophene unit. This structural configuration is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC10H12N2S
Molecular Weight188.28 g/mol
CAS Number[Not specified in sources]
LogP[Not specified in sources]
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. Pyrazole compounds have been shown to inhibit tumor growth by targeting various cellular pathways involved in cancer progression. For instance, one study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole compounds reduced inflammation markers significantly compared to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has been documented in various studies. These compounds demonstrated activity against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against bacterial infections .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and tested their anticancer properties against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanism of pyrazole derivatives revealed that the compound inhibited NF-kB signaling pathways, which are crucial for the expression of inflammatory cytokines. This inhibition was associated with reduced levels of TNF-α and IL-6 in stimulated macrophages .

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